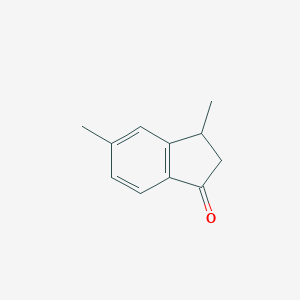

3,5-Dimethylindan-1-one

Description

Significance of Indanone Scaffolds in Contemporary Organic Chemistry

Indanone scaffolds, characterized by a bicyclic structure where a benzene (B151609) ring is fused to a cyclopentanone (B42830) ring, are considered privileged structural motifs in organic chemistry. rsc.orgorgsyn.org Their significance stems from their presence in numerous naturally occurring molecules and synthetically derived compounds with a wide spectrum of biological activities. orgsyn.orgasianpubs.orgresearchgate.net The indanone core's rigid framework and functional group handles make it an attractive starting point for the synthesis of complex molecular architectures, including fused and spirocyclic systems. rsc.orgnih.gov Consequently, these scaffolds are pivotal in the fields of medicinal chemistry and materials science. nih.govacs.org

Structural Diversity and Classification of Indanone Derivatives in Academic Research

The versatility of the indanone system allows for extensive structural diversification. Derivatives can be classified based on the position and nature of substituents on both the aromatic and cyclopentanone rings. Modifications can include alkyl, alkoxy, and halogen groups, among others, which significantly influence the compound's physicochemical and biological properties. asianpubs.orgacs.org Research has explored a wide range of these derivatives, from simple alkyl-substituted indanones to more complex arylidene indanones, where an aromatic ring is attached via a double bond to the carbon adjacent to the carbonyl group. smolecule.com This structural variety enables fine-tuning of the molecule's properties for specific applications, such as in the development of therapeutic agents. acs.org

Specific Focus: Research Trajectories of Dimethylindan-1-one and Related Architectures

Within the broader class of indanones, dimethyl-substituted derivatives represent a specific area of research interest. Various isomers, such as 3,3-dimethylindan-1-one, 5,6-dimethylindan-1-one, and 3,3,6-trimethylindan-1-one, have been synthesized and studied. nih.govsigmaaldrich.com Research into these compounds has often focused on their utility as key intermediates in the synthesis of more complex molecules, including fragrances and biologically relevant compounds. researchgate.net For instance, derivatives like E/Z-2-benzylidene-5,6-dimethoxy-3,3-dimethylindan-1-one have been investigated for their potential as aryl hydrocarbon receptor antagonists. nih.gov The study of these varied dimethylindan-1-one architectures provides a valuable framework for understanding the synthesis and potential applications of the specific isomer, 3,5-Dimethylindan-1-one.

Structure

3D Structure

Properties

IUPAC Name |

3,5-dimethyl-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O/c1-7-3-4-9-10(5-7)8(2)6-11(9)12/h3-5,8H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOVYPXDYADGCKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)C2=C1C=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20629737 | |

| Record name | 3,5-Dimethyl-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20629737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17714-57-7 | |

| Record name | 3,5-Dimethylindan-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017714577 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Dimethyl-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20629737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-DIMETHYLINDAN-1-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9VZ7QH63ND | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Physicochemical Properties of 3,5 Dimethylindan 1 One

Spectroscopic Data Analysis (Predicted)

Detailed, experimentally verified spectroscopic data for 3,5-Dimethylindan-1-one is not readily found in the surveyed literature. However, the expected spectral characteristics can be inferred from the analysis of closely related, well-documented indanone derivatives.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with their coupling patterns and chemical shifts influenced by the two methyl groups. Signals for the aliphatic protons on the cyclopentanone (B42830) ring would likely appear as complex multiplets. The two methyl groups would present as a singlet (for the C5-methyl) and a doublet (for the C3-methyl). For example, in the related compound 3-hydroxy-5-methyl-2,3-dihydro-1H-inden-1-one, the aromatic protons appear between δ 7.29-7.63 ppm, and the methyl singlet appears at δ 2.47 ppm. acs.org

¹³C NMR: The carbon NMR spectrum would be expected to show 11 distinct signals corresponding to the carbon atoms in the molecule. The carbonyl carbon (C=O) would resonate at a characteristic downfield shift, typically in the range of δ 190-210 ppm. rsc.org Aromatic carbons would appear in the δ 120-150 ppm region, while the aliphatic and methyl carbons would be found in the upfield region of the spectrum.

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a strong absorption band characteristic of the ketone carbonyl (C=O) stretching vibration, typically found around 1700 cm⁻¹. rsc.org Additional bands corresponding to C-H stretching of the aromatic and aliphatic portions, as well as C=C stretching of the aromatic ring, would also be present.

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 160). Fragmentation patterns would likely involve the loss of small neutral molecules such as CO and methyl radicals.

Advanced Spectroscopic Characterization of 3,5 Dimethylindan 1 One and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the structure of organic compounds in solution. emerypharma.com By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. emerypharma.com

High-Resolution ¹H NMR for Proton Environment Analysis

The ¹H NMR spectrum of 3,5-dimethylindan-1-one is predicted to show distinct signals corresponding to each unique proton environment. The analysis of chemical shift, integration, and spin-spin coupling allows for a complete assignment of the proton signals. vaia.com

Aromatic Protons: The benzene (B151609) ring contains three protons. The proton at C4 (ortho to the carbonyl group) would appear as a singlet or narrow doublet. The protons at C6 and C7 would likely appear as doublets, with their specific shifts influenced by the methyl group at C5.

Aliphatic Protons: The five-membered ring contains a chiral center at C3. The two protons on C2 are diastereotopic, meaning they are chemically non-equivalent and are expected to resonate as two separate signals, each appearing as a doublet of doublets (dd) due to geminal coupling to each other and vicinal coupling to the proton at C3. The single proton at C3 would appear as a multiplet, likely a quartet, due to coupling with the adjacent C2 protons and the C3-methyl protons.

Methyl Protons: Two distinct singlet signals are expected for the methyl groups. The aromatic methyl group at C5 would resonate in the typical aromatic methyl region (around 2.3-2.5 ppm). The methyl group at C3, being attached to a chiral center, would appear as a doublet due to coupling with the C3 proton.

The predicted ¹H NMR data are summarized in the table below, based on known values for related structures like 3-methyl-1-indanone (B1362706) and 5-methyl-1-indanone. acs.orgsigmaaldrich.comsigmaaldrich.com

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

| H4 | ~7.6 | s | 1H |

| H6 | ~7.2 | d | 1H |

| H7 | ~7.4 | d | 1H |

| H3 | ~3.1-3.3 | m (multiplet) | 1H |

| H2a/H2b | ~2.7-3.0 | m (multiplet) | 2H |

| C5-CH₃ | ~2.4 | s | 3H |

| C3-CH₃ | ~1.3 | d | 3H |

13C NMR Chemical Shift Correlations with Electronic Effects and Stereochemistry

The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. For 3,5-dimethylindan-1-one, eleven distinct signals are expected. The chemical shifts are highly dependent on the electronic environment and hybridization of the carbon atoms. chemguide.co.uk

Carbonyl Carbon: The ketone carbonyl carbon (C1) is the most deshielded, appearing at the lowest field, typically in the range of 205-210 ppm for indanones. nih.gov

Aromatic Carbons: Six signals are expected for the aromatic carbons. The quaternary carbons (C3a, C5, C7a) will have distinct shifts. C7a, being adjacent to the electron-withdrawing carbonyl group, will be downfield. The shift of C5 will be influenced by the attached methyl group. The protonated aromatic carbons (C4, C6, C7) will appear in the typical aromatic region of ~120-140 ppm.

Aliphatic Carbons: The three aliphatic carbons (C2, C3, and the two methyl carbons) will resonate at a higher field. The C3 carbon, bearing a methyl group, will be shifted downfield compared to the C2 methylene (B1212753) carbon. The two methyl carbons will have characteristic shifts in the high-field region (typically <30 ppm).

Predicted chemical shifts, based on data from analogues like 5,6-dimethyl-1-indanone and other substituted indanones, are presented below. nih.govnih.gov

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C1 (C=O) | ~207 |

| C7a | ~155 |

| C3a | ~137 |

| C5 | ~145 |

| C7 | ~135 |

| C4 | ~124 |

| C6 | ~127 |

| C3 | ~43 |

| C2 | ~36 |

| C5-CH₃ | ~21 |

| C3-CH₃ | ~17 |

Two-Dimensional NMR Techniques for Connectivity and Proximity Elucidation

To unambiguously assign all ¹H and ¹³C signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are indispensable. emerypharma.com

¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. For 3,5-dimethylindan-1-one, COSY would show correlations between the C3-H and the C2-H₂ protons, and between the C3-H and the C3-CH₃ protons, confirming the connectivity within the five-membered ring. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link each proton signal (e.g., C3-H, C5-CH₃) to its corresponding carbon signal (C3, C5-CH₃). acs.org

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. Key HMBC correlations would include the C3-CH₃ protons to C2, C3, and C3a, and the C2 protons to the carbonyl carbon C1. These long-range correlations are crucial for piecing together the entire carbon skeleton. acs.org

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close in space, providing conformational information. For instance, a ROESY experiment could show through-space correlation between the C3-methyl protons and one of the C2 protons, helping to define the preferred conformation of the five-membered ring. whiterose.ac.uk

Vibrational Spectroscopy (FT-IR, FT-Raman) for Comprehensive Molecular Fingerprinting

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides a molecular "fingerprint" by probing the vibrational modes of a molecule. nih.gov The two techniques are complementary; FT-IR is more sensitive to polar bonds and functional groups, while FT-Raman excels for non-polar bonds and skeletal vibrations. nih.gov

For 3,5-dimethylindan-1-one, the key vibrational bands are:

C=O Stretch: A strong, sharp absorption in the FT-IR spectrum is expected around 1700-1715 cm⁻¹, characteristic of a five-membered ring ketone conjugated with an aromatic ring. aip.org

Aromatic C-H Stretch: These appear as a group of weaker bands above 3000 cm⁻¹.

Aliphatic C-H Stretch: These are found just below 3000 cm⁻¹.

C=C Aromatic Stretch: Bands in the 1600-1450 cm⁻¹ region correspond to the benzene ring stretching vibrations.

C-H Bending: Bending vibrations for methyl and methylene groups appear in the 1470-1350 cm⁻¹ region.

Low-Frequency Modes: The FT-Raman spectrum is particularly useful for observing low-frequency modes below 400 cm⁻¹, which correspond to skeletal vibrations of the entire molecule and can be sensitive to conformation. mdpi.compreprints.org

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | FT-IR/FT-Raman | 3100-3000 | Medium-Weak |

| Aliphatic C-H Stretch | FT-IR/FT-Raman | 2980-2850 | Medium-Strong |

| Carbonyl (C=O) Stretch | FT-IR | 1715-1700 | Strong |

| Aromatic C=C Stretch | FT-IR/FT-Raman | 1610-1580 | Medium-Strong |

| CH₂/CH₃ Bending | FT-IR | 1470-1350 | Medium |

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio, allowing for the unambiguous determination of its elemental formula. For 3,5-dimethylindan-1-one (C₁₁H₁₂O), the calculated exact mass is 160.0888 Da.

Electron Ionization (EI) mass spectrometry induces fragmentation of the molecule, and the resulting pattern is a valuable tool for structural elucidation. libretexts.orgtutorchase.com The molecular ion peak (M⁺˙) would be observed at m/z = 160. Key fragmentation pathways for indanones typically include: libretexts.org

Loss of a methyl group: Cleavage of the methyl group from C3 would result in a stable fragment ion at m/z = 145 ([M-15]⁺).

Loss of carbon monoxide: Expulsion of a neutral CO molecule from the molecular ion is a characteristic fragmentation for ketones, leading to a peak at m/z = 132 ([M-28]⁺).

Combined Losses: A fragment resulting from the loss of both a methyl group and carbon monoxide could appear at m/z = 117.

Retro-Diels-Alder type reactions or other ring cleavages can lead to further fragmentation, providing additional structural clues. nih.gov

Electronic Absorption and Fluorescence Spectroscopy for Chromophore Characterization and Excited State Behavior

UV-Visible spectroscopy measures the electronic transitions within a molecule. The chromophore in 3,5-dimethylindan-1-one is the substituted acetophenone (B1666503) system, where the carbonyl group is conjugated with the dimethyl-substituted benzene ring. aip.orgaip.org

π→π Transitions:* Strong absorption bands are expected in the UV region corresponding to π→π* transitions within the aromatic system. For substituted acetophenones, these typically appear around 240-250 nm and a second, stronger band near 280 nm. aip.orgresearchgate.net

n→π Transition:* A weaker, longer-wavelength absorption band corresponding to the forbidden n→π* transition of the carbonyl group is also expected, typically appearing above 300 nm. aip.org

Fluorescence spectroscopy measures the emission of light from an excited electronic state. Simple ketones like 3,5-dimethylindan-1-one are generally not strongly fluorescent. The excited state energy is often dissipated through non-radiative pathways or through phosphorescence. Therefore, significant fluorescence emission is not anticipated for this compound under normal conditions.

| Transition | λ_max (nm) (Predicted) | Molar Absorptivity (ε) |

| π→π | ~245 | High |

| π→π | ~285 | Medium |

| n→π* | ~320 | Low |

Photoelectron Spectroscopy (PES) and Electron Transmission Spectroscopy (ETS) for Orbital Characterization

Photoelectron Spectroscopy (PES) and Electron Transmission Spectroscopy (ETS) are powerful experimental techniques used to probe the electronic structure of molecules by measuring the energies of occupied and unoccupied molecular orbitals, respectively. PES provides information on vertical ionization energies (IEs), which correspond to the energy required to remove an electron from a specific molecular orbital. acs.org Conversely, ETS measures vertical electron affinities (EAs), which relate to the energy change upon adding an electron to an unoccupied molecular orbital to form a temporary negative ion (anion state). acs.orgresearchgate.net Together, these methods offer a comprehensive picture of the frontier molecular orbitals (HOMO and LUMO) and other valence orbitals, which are crucial for understanding a molecule's chemical reactivity and electronic properties.

Orbital Characterization of 1-Indanone (B140024)

The electronic structure of 1-indanone has been investigated through a combination of He(I) photoelectron spectroscopy and ab initio Green's function calculations. acs.org The spectra reveal the energies of the uppermost occupied molecular orbitals. The highest occupied orbitals are associated with the carbonyl lone pair (nO) and the phenyl π-system. researchgate.net

The He(I) photoelectron spectrum of 1-indanone shows distinct bands corresponding to different ionization events. acs.orgresearchgate.net The experimental vertical ionization energies (Ei) have been assigned based on theoretical calculations, providing insight into the character of the molecular orbitals. acs.org

The uppermost bands in the spectrum are attributed to the non-bonding lone pair orbital of the carbonyl oxygen (n) and the π orbitals of the benzene ring (πS and πA, representing the symmetric and antisymmetric combinations of the parent benzene e1g HOMO). acs.org Specifically, the first ionization energy at 9.05 eV is assigned to the oxygen lone pair orbital, n(a'). The subsequent ionizations at 9.25 eV and 9.55 eV correspond to the phenyl π orbitals. acs.org

Table 1: Experimental and Theoretical Vertical Ionization Energies (Ei in eV) and Assignments for 1-Indanone

| Assignment | Symmetry | Ei, theoretical (eV) | Ei, experimental (eV) |

| n | a' | 9.13 | 9.05 |

| πS | a'' | 9.22 | 9.25 sh |

| πA | a'' | 9.42 | 9.55 sh |

| πCO | a'' | 11.70 | 11.55 |

| Data sourced from The Journal of Physical Chemistry A. acs.org | |||

| sh = shoulder |

Electron Transmission Spectroscopy (ETS) is used to probe the unoccupied molecular orbitals by measuring the energies at which temporary anion states are formed. researchgate.net For 1-indanone and related ketones, these temporary anion states have energies in the range of 1.5-2.5 eV and are primarily associated with the carbonyl π* character. researchgate.net The study of 1-indanone using ETS reveals the energies of the lowest unoccupied molecular orbitals (LUMOs). Strong mixing between the phenyl and carbonyl π* fragment orbitals leads to the formation of stable anion states. researchgate.net

Expected Influence of Dimethyl Substitution

The addition of two methyl groups to the 1-indanone scaffold at positions 3 and 5 to form 3,5-dimethylindan-1-one is expected to influence the orbital energies. Methyl groups are known to be weakly electron-donating through inductive and hyperconjugative effects. This donation of electron density generally leads to a destabilization (increase in energy) of occupied molecular orbitals and a similar destabilization (increase in energy) of unoccupied molecular orbitals.

Consequently, for 3,5-dimethylindan-1-one, one would predict the following changes relative to 1-indanone:

Ionization Energies (PES): The ionization energies of the π-system and the carbonyl n-orbital are expected to be lower than those of 1-indanone. The electron donation from the methyl groups raises the energy of these occupied orbitals, making it easier to remove an electron.

Electron Affinities (ETS): The electron affinities are expected to be less positive or more negative than those of 1-indanone. The electron-donating methyl groups will raise the energy of the π* LUMO, making the addition of an electron less favorable.

This is consistent with general principles where electron-donating groups increase the energy of frontier orbitals. nih.gov The planar structure of the indanone core allows for effective transmission of these electronic effects. rsc.org

Computational and Theoretical Chemistry of 3,5 Dimethylindan 1 One Systems

Density Functional Theory (DFT) Studies on Ground State Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational efficiency. It is widely used to investigate the electronic structure and geometry of organic molecules. kbhgroup.in For indanone derivatives, methods like the B3LYP functional combined with basis sets such as 6-311G(d,p) or 6-311++G(d,p) are commonly employed to yield reliable results for molecular geometries, vibrational frequencies, and electronic properties. kbhgroup.inacs.org

Optimization of Molecular Conformations and Energetic Landscapes

The first step in a computational study is typically to determine the most stable three-dimensional arrangement of the atoms, known as geometry optimization. This process explores the potential energy surface of the molecule to find the minimum energy conformations. For 3,5-Dimethylindan-1-one, this involves assessing the orientation of the methyl groups and the puckering of the five-membered ring.

Computational studies on similar cyclic molecules often reveal several stable conformations that are very close in energy, sometimes differing by less than 1 kcal/mol. acs.orgcore.ac.uk The optimization process calculates the total energy for each possible conformation, allowing for the identification of the global minimum—the most stable form of the molecule. The resulting energetic landscape provides a map of conformational stability and the energy barriers required for interconversion between different forms.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Their Significance

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. Their energies and spatial distributions are critical for understanding a molecule's chemical reactivity and electronic properties. chalcogen.ro The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. physchemres.org

The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a key indicator of molecular stability. A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap indicates that the molecule is more reactive and can be more easily polarized. irjweb.com In 3,5-Dimethylindan-1-one, the HOMO is expected to be localized primarily on the electron-rich dimethyl-substituted benzene (B151609) ring, while the LUMO is anticipated to be centered on the electron-withdrawing carbonyl group of the indanone system. This separation facilitates intramolecular charge transfer.

Table 1: Representative Frontier Orbital Energies for 3,5-Dimethylindan-1-one This table presents hypothetical data based on typical DFT calculation results for analogous aromatic ketones.

| Orbital | Energy (eV) | Description |

| LUMO | -1.85 | Primarily localized on the C=O group and adjacent atoms of the cyclopentanone (B42830) ring. |

| HOMO | -6.20 | Primarily localized on the π-system of the benzene ring. |

| Energy Gap (ΔE) | 4.35 | Indicates moderate chemical reactivity and stability. |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations are a powerful tool for predicting spectroscopic data, which can aid in the interpretation of experimental results. By calculating the magnetic shielding tensors around each nucleus, it is possible to predict Nuclear Magnetic Resonance (NMR) chemical shifts (δ). acs.orglibretexts.org Methods such as the Gauge-Independent Atomic Orbital (GIAO) approach are frequently used for this purpose. nih.gov Comparing calculated shifts with experimental data can help confirm molecular structure and assign specific signals. acs.org

Similarly, DFT can be used to calculate the vibrational frequencies of a molecule, which correspond to the peaks observed in an Infrared (IR) spectrum. acs.org The calculation provides information on the characteristic vibrational modes, such as the prominent C=O stretching frequency expected for the ketone group in 3,5-Dimethylindan-1-one.

Table 2: Predicted vs. Typical Experimental ¹³C NMR Chemical Shifts for 3,5-Dimethylindan-1-one Predicted values are illustrative and based on DFT calculations of similar indanone structures. Experimental values represent typical ranges.

| Carbon Atom | Predicted δ (ppm) | Typical Experimental δ (ppm) |

| C=O | 205.8 | 200-210 |

| Aromatic C (quaternary) | 155.1 | 150-160 |

| Aromatic C (quaternary) | 140.2 | 135-145 |

| Aromatic CH | 128.5 | 125-135 |

| Aromatic CH | 125.3 | 120-130 |

| C(CH₃)₂ | 45.4 | 40-50 |

| CH₂ | 36.7 | 35-40 |

| CH₃ | 21.1 | 20-25 |

Investigation of Electronic Interactions (e.g., Spiroconjugation)

While spiroconjugation, an interaction between perpendicular π-systems, is a key feature in spiro-compounds, it is not applicable to the structure of 3,5-Dimethylindan-1-one. acs.org However, other important electronic interactions are present. These include:

Resonance: The delocalization of π-electrons between the benzene ring and the carbonyl group. This interaction influences the electron density distribution across the molecule.

Hyperconjugation: The interaction of the electrons in the C-H bonds of the methyl groups with the adjacent π-system of the benzene ring. This can contribute to the stability of the molecule.

Inductive Effects: The electron-donating effect of the methyl groups and the electron-withdrawing effect of the carbonyl group, which modify the electronic character of the aromatic ring.

Ab Initio Calculations for High-Accuracy Electronic Structure Characterization

Ab initio (Latin for "from the beginning") methods are a class of computational techniques that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data for parameterization. nih.gov Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, as well as composite methods like Gaussian-3 (G3) theory, provide a higher level of accuracy than standard DFT for calculating electronic energies and molecular properties. nih.gov

Due to their significant computational cost, these methods are often used to benchmark the results from more efficient DFT calculations or to obtain highly accurate data for smaller molecules. arxiv.org For a system like 3,5-Dimethylindan-1-one, ab initio calculations could be employed to provide a definitive value for its heat of formation or to precisely characterize its excited electronic states. scispace.com

Molecular Dynamics (MD) Simulations for Conformational Mobility and Intermolecular Interactions

While DFT and ab initio methods are excellent for studying static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. researchgate.net MD simulations model the motion of atoms and molecules by solving Newton's equations of motion, using a force field (e.g., OPLS/AA, AMBER) to describe the forces between atoms. mdpi.comulakbim.gov.tr

For 3,5-Dimethylindan-1-one, an MD simulation could be used to:

Explore its conformational flexibility in a solvent, such as water or an organic solvent, revealing how the molecule moves and changes shape at a given temperature. mdpi.com

Study intermolecular interactions, such as how the molecule interacts with solvent molecules or other solute molecules.

Simulate the diffusion and transport properties of the molecule in a liquid phase.

These simulations typically run for nanoseconds to microseconds and generate trajectories that can be analyzed to understand time-averaged structural properties and dynamic processes. mdpi.com

Quantum Chemical Descriptors for Reactivity and Stability Predictions

Quantum chemical descriptors derived from the electronic structure of a molecule are essential for predicting its reactivity and kinetic stability. These descriptors are calculated using methods like Density Functional Theory (DFT) and provide a quantitative basis for understanding chemical behavior. For 3,5-Dimethylindan-1-one, key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω).

The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. A small HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron to a higher energy state. Chemical hardness and softness are measures of the molecule's resistance to change in its electron distribution; hard molecules have a large HOMO-LUMO gap, and soft molecules have a small one. The electrophilicity index provides a measure of the energy lowering of a system when it accepts electrons from the environment.

Studies on related indanone structures have utilized these descriptors to interpret and predict reactivity. For instance, QSAR analyses of indanone-based acetylcholinesterase inhibitors have shown that HOMO energy and dipole moment are significant factors in their biological activity. nih.gov Similarly, a comprehensive computational study of 5,6-dimethoxy-1-indanone (B192829), a close analog, involved the calculation of these global reactivity descriptors to understand its chemical behavior. nih.gov The standard molar enthalpy of formation, a key measure of thermodynamic stability, has been determined both experimentally and computationally for the parent 1-indanone (B140024), providing a baseline for assessing the effect of substituents like the methyl groups in 3,5-Dimethylindan-1-one. acs.org

Table 1: Representative Quantum Chemical Descriptors and Their Significance (Note: The values below are illustrative and represent the type of data generated in a typical DFT calculation for an indanone derivative.)

| Descriptor | Symbol | Formula | Significance for 3,5-Dimethylindan-1-one |

| HOMO Energy | EHOMO | - | Indicates electron-donating ability; related to ionization potential. |

| LUMO Energy | ELUMO | - | Indicates electron-accepting ability; related to electron affinity. |

| HOMO-LUMO Gap | ΔE | ELUMO - EHOMO | Predicts chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. |

| Electronegativity | χ | -(EHOMO + ELUMO)/2 | Measures the power of the molecule to attract electrons. |

| Chemical Hardness | η | (ELUMO - EHOMO)/2 | Measures resistance to charge transfer. |

| Global Softness | S | 1/(2η) | Reciprocal of hardness; indicates high polarizability. |

| Electrophilicity Index | ω | χ²/(2η) | Quantifies the electrophilic nature of the molecule. |

These descriptors collectively provide a robust framework for predicting how 3,5-Dimethylindan-1-one will behave in various chemical environments, from its stability under different conditions to its potential as a reactant in organic synthesis.

Computational Analysis of Reaction Mechanisms and Transition State Structures

Computational chemistry is a powerful tool for elucidating the step-by-step pathways of chemical reactions. By modeling the potential energy surface, researchers can identify intermediates, calculate the energies of transition states, and determine the most likely mechanism for a given transformation.

The synthesis of the indanone core often involves intramolecular cyclization reactions. Computational studies on analogous systems have provided detailed mechanistic insights applicable to the formation of 3,5-Dimethylindan-1-one. For example, DFT calculations have been used to explore the energetic profiles of palladium-catalyzed carbocyclization of o-alkynyl ketones to form alkylidene indanones. nih.gov These studies compare different potential pathways, such as π-philic activation versus carbopalladation, by calculating the free energy of intermediates and transition states, revealing the most energetically favorable route. nih.gov

Another relevant transformation is the radical cyclization of 1,6-enynes to produce indanone derivatives. researchgate.net DFT calculations for this type of reaction have confirmed a radical pathway, mapping out the free energy profile for key steps like the initial radical addition and the 5-exo-dig cyclization that forms the five-membered ring. researchgate.net Such analyses can reveal the rate-determining step and explain product selectivity.

Furthermore, annulation reactions that build additional fused or spirocyclic frameworks onto the indanone core have been studied computationally. nih.gov Mechanistic proposals, such as a formal homo-Nazarov-type cyclization, are often supported by DFT calculations that map the transformation of intermediates through various cationic species to the final product. nih.gov These computational models are crucial for understanding the complex rearrangements and for optimizing reaction conditions to favor the desired product. For 3,5-Dimethylindan-1-one, these methods could be applied to model its synthesis via Friedel-Crafts acylation of an appropriate substituted phenylpropanoic acid or to predict the outcomes of its derivatization, for instance, in Claisen-Schmidt condensation reactions.

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that correlate the chemical structure of a series of compounds with their biological activity. For indanone derivatives, which are known to exhibit a range of biological effects including acetylcholinesterase (AChE) inhibition, QSAR provides a framework for designing more potent molecules. nih.govresearchgate.netcncb.ac.cn

A typical QSAR study on indanone analogs involves calculating a set of molecular descriptors (quantum chemical, steric, electronic) for each compound in a series and then using statistical methods like multiple linear regression to build a mathematical model that predicts their activity (e.g., pIC₅₀). researchgate.net Studies on indanone-based AChE inhibitors have successfully built QSAR models using descriptors such as the dipole moment, HOMO energy, and specific orbital wave function coefficients of the indanone ring. nih.gov The resulting models and contour maps from techniques like Comparative Molecular Field Analysis (CoMFA) can provide valuable mechanistic insights. cncb.ac.cn For example, a CoMFA contour map might show that bulky, hydrophobic groups are favored in one region of the molecule, while electron-withdrawing groups are preferred in another to enhance binding to the target enzyme. cncb.ac.cn

For 3,5-Dimethylindan-1-one, a QSAR study could be envisioned for a series of its derivatives (e.g., arylidene derivatives formed at the 2-position). By correlating descriptors with a measured biological activity, a predictive model could guide the synthesis of new analogs with improved potency.

Table 2: Illustrative Data for a Hypothetical QSAR Study on Indanone Derivatives

| Compound | pIC₅₀ (Observed) | Dipole Moment (Debye) | EHOMO (eV) | Steric Descriptor (e.g., Molar Volume) | pIC₅₀ (Predicted) |

| Derivative 1 | 6.5 | 2.1 | -6.8 | 150 | 6.4 |

| Derivative 2 | 7.1 | 2.5 | -7.0 | 165 | 7.2 |

| Derivative 3 | 5.9 | 1.9 | -6.5 | 140 | 5.8 |

| Derivative 4 | 7.5 | 2.8 | -7.2 | 180 | 7.6 |

Molecular Electrostatic Potential (MESP) Surface Mapping

The Molecular Electrostatic Potential (MESP) is a real space property that maps the electrostatic potential onto the electron density surface of a molecule. It is an invaluable tool for predicting and interpreting non-covalent interactions, identifying reactive sites for electrophilic and nucleophilic attack, and understanding intermolecular recognition.

The MESP surface is color-coded to visualize regions of different potential. Typically, red indicates regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. Blue indicates regions of positive electrostatic potential, which are electron-poor and susceptible to nucleophilic attack. Green and yellow represent regions of intermediate or near-zero potential.

For 3,5-Dimethylindan-1-one, the MESP surface would clearly highlight the reactive nature of the carbonyl group. A region of intense negative potential (red) would be localized around the carbonyl oxygen atom, corresponding to its lone pair electrons. This site is the primary center for electrophilic attack and hydrogen bond acceptance. Conversely, the regions around the hydrogen atoms of the methyl groups and the aromatic ring would exhibit positive potential (blue or green), while the carbon atom of the carbonyl group would show a degree of positive potential, marking it as the site for nucleophilic attack. MESP analysis of related indanone structures confirms these general features, providing a reliable guide to the molecule's reactivity patterns.

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Bonding Interactions

Natural Bond Orbital (NBO) analysis is a theoretical method that transforms the complex, delocalized molecular orbitals from a quantum chemical calculation into localized orbitals that correspond to the familiar Lewis structures of bonds, lone pairs, and core orbitals. This analysis provides a quantitative description of bonding, intramolecular charge transfer (ICT), and hyperconjugative interactions.

The key output of an NBO analysis is the second-order perturbation theory analysis of the Fock matrix. This analysis identifies donor-acceptor interactions between filled (donor) NBOs and empty (acceptor) NBOs. The stabilization energy (E(2)) associated with each interaction quantifies its significance. Larger E(2) values indicate stronger interactions.

Table 3: Representative NBO Donor-Acceptor Interactions for an Indanone System (Note: This table is based on typical interactions found in related molecules like 5,6-dimethoxy-1-indanone nih.gov and is illustrative for 3,5-Dimethylindan-1-one.)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

| LP (1) O₁₂ | π* (C₁-C₉) | ~20-25 | Lone Pair → Antibonding Pi |

| LP (1) O₁₂ | π* (C₁-C₂) | ~15-20 | Lone Pair → Antibonding Pi |

| π (C₄-C₅) | π* (C₆-C₇) | ~18-22 | Pi → Antibonding Pi (Aromatic Delocalization) |

| π (C₆-C₇) | π* (C₈-C₉) | ~18-22 | Pi → Antibonding Pi (Aromatic Delocalization) |

| σ (C₂-H) | σ* (C₁-C₉) | ~2-5 | Sigma → Antibonding Sigma (Hyperconjugation) |

This analysis provides a detailed picture of the electronic delocalization that stabilizes the 3,5-Dimethylindan-1-one structure, complementing the insights gained from MESP and frontier molecular orbital analyses.

Stereochemical Aspects and Asymmetric Synthesis of Chiral Indanone Derivatives

Development and Application of Chiral Ligands in Indanone Chemistry

Chiral ligands are essential components in transition-metal-catalyzed asymmetric reactions. The design and synthesis of new chiral ligands are crucial for advancing the field of asymmetric catalysis. A variety of chiral ligands, including phosphines, N-heterocyclic carbenes, and Schiff bases, have been developed and applied in the synthesis of chiral indanones.

For instance, the chiral monophosphine ligand, MonoPhos, has been used in the rhodium-catalyzed asymmetric intramolecular 1,4-addition for the synthesis of chiral 3-aryl-1-indanones, achieving high yields and enantioselectivities. Newly developed axially chiral bisphosphine ligands have also been successfully employed in the rhodium-catalyzed asymmetric isomerization of racemic α-arylpropargyl alcohols to yield β-chiral indanones. The choice of ligand is critical as it directly influences the stereochemical outcome of the reaction by creating a chiral environment around the metal center.

The table below summarizes some classes of chiral ligands and their applications in the synthesis of chiral indanones.

| Chiral Ligand Class | Metal | Reaction Type | Indanone Product | Ref. |

| Monophosphines (e.g., MonoPhos) | Rhodium | Intramolecular 1,4-Addition | 3-Aryl-1-indanones | |

| Bisphosphines (axially chiral) | Rhodium | Asymmetric Isomerization | β-Chiral indanones | |

| N,N,P-Trident |

Determination of Absolute Configuration via X-ray Crystallography

The definitive and unambiguous assignment of the absolute configuration of chiral molecules is a cornerstone of stereochemistry. Among the various analytical techniques available, single-crystal X-ray crystallography stands as the most powerful and conclusive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govwikipedia.org This technique is particularly crucial for chiral indanone derivatives, whose stereochemical properties often dictate their biological activity and efficacy in asymmetric synthesis. The determination of whether a chiral center, such as the C3-position in a substituted indanone like 3,5-dimethylindan-1-one, possesses an R or S configuration is achieved by analyzing the anomalous scattering of X-rays by the atoms within the crystal. researchgate.net

For a molecule to be suitable for this analysis, it must be chiral and crystallized in a non-centrosymmetric space group, also known as a Sohncke group. wikipedia.org The physical basis for determining absolute configuration lies in the phenomenon of anomalous dispersion. When X-rays interact with electrons, particularly those in heavier atoms, a phase shift occurs. This effect causes a breakdown of Friedel's law, which states that the intensities of the diffraction spots from a crystal plane (hkl) and its inverse (-h-k-l) are equal. The intensity differences between these pairs of reflections, known as Bijvoet pairs, are directly related to the absolute structure of the molecule. researchgate.net By measuring these subtle differences, typically using copper radiation (Cu-Kα) to enhance the anomalous scattering effect, the true spatial arrangement of the atoms can be established. researchgate.net

In the context of chiral indanone derivatives, researchers frequently rely on X-ray crystallography to validate the stereochemical outcome of asymmetric syntheses. For instance, in the development of catalytic enantioselective routes to complex molecules, obtaining a single crystal of a key intermediate or final product allows for the unequivocal confirmation of its absolute stereochemistry. This confirmation then allows for the confident assignment of configuration to other related products synthesized via the same method. mdpi.com

A notable example involves the synthesis of chiral spirobiindanones, where an intramolecular C-acylation reaction was used to generate axially chiral products. The absolute configuration of a brominated spirobiindanone derivative was unequivocally confirmed through single-crystal X-ray crystallography, which then served as a reference for the entire series of synthesized compounds. nih.gov Similarly, the structure of complex spirocyclic compounds formed from the reaction of 2-isothiocyanato-1-indanones was determined by X-ray diffraction analysis of a suitable crystalline product. This analysis confirmed the absolute configuration to be (2′R, 5S), providing a solid basis for understanding the reaction's stereochemical pathway. mdpi.com

The process involves growing a high-quality single crystal of the enantiomerically pure indanone derivative. This crystal is then mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is collected and analyzed. A key metric in the final structural refinement is the Flack parameter. A value close to zero for the correct enantiomer (and close to 1 for the inverted structure) provides strong statistical confidence in the assigned absolute configuration. researchgate.net

While obtaining the crystal structure for 3,5-dimethylindan-1-one itself is the ultimate goal, the methodology has been successfully applied to a wide array of its structural analogs. These studies provide a robust framework for how the absolute configuration of any new chiral indanone, including 3,5-dimethylindan-1-one, can be determined once suitable crystals are obtained.

Research Findings: Crystallographic Data of Chiral Indanone Derivatives

The following tables present crystallographic data from studies where X-ray diffraction was used to determine the absolute configuration of various chiral indanone derivatives, illustrating the type of information obtained from such analyses.

Table 1: Examples of Absolute Configuration Determination in Indanone Derivatives via X-ray Crystallography

| Compound/Derivative | Determined Absolute Configuration | Key Finding/Reference |

| (2′R,5S)-1-(6-Chlorobenzo[d]thiazol-2-yl)-5-phenyl-2-thioxospiro[imidazolidine-4,2′-inden]-1′(3′H)-one | (2′R, 5S) | The absolute configuration was confirmed by single-crystal X-ray diffraction, which allowed for the assignment of stereochemistry to analogous products. mdpi.com |

| Bromo-substituted 2,2′-spirobiindanone | Confirmed via X-ray crystallography | Served as a reference to confirm the absolute configuration of a series of C1- and C2-symmetric spirobiindanones. nih.gov |

| 4-methyl-8b-morpholinyl-3-(p-tolyl)-4H-3a,8b-dihydroindeno[2,3-d]isoxazoline | Regio- and stereochemistry confirmed | The molecular structure and relative stereochemistry of this complex indanone derivative were elucidated by X-ray diffraction. researchgate.net |

| 3-phenyl-3-(p-tolyl)indan-1-one (4dh) | Structure confirmed | Single-crystal X-ray diffraction analysis fully confirmed the molecular structure resulting from a Friedel–Crafts alkylation/acylation reaction. thieme-connect.com |

Table 2: Illustrative Crystallographic Data for an Indanone Derivative

This table shows representative data for a complex indanone derivative whose structure was confirmed by X-ray analysis, as reported in a study on 1,3-dipolar cycloaddition reactions. researchgate.net

| Parameter | 4-methyl-8b-morpholinyl-3-(p-tolyl)-4H-3a,8b-dihydroindeno[2,3-d]isoxazoline |

| Chemical Formula | C28H28N2O2 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 16.513(5) |

| b (Å) | 8.875(5) |

| c (Å) | 16.593(5) |

| β (°) ** | 111.49(3) |

| Volume (ų) ** | 2267.1(15) |

| Z (molecules/unit cell) | 4 |

Chemical Transformations and Derivatization of the 3,5 Dimethylindan 1 One Core

Functional Group Interconversions on the Indanone Ring System

The core indanone ring system, beyond its carbonyl and aromatic functionalities, can undergo significant structural modifications, including ring expansion and functionalization at the C2 position. These transformations are key to accessing larger ring systems and introducing stereocenters.

A notable transformation is the rhodium-catalyzed ring expansion of 1-indanones. nih.gov This reaction involves the direct insertion of ethylene (B1197577) into the C-C bond of the indanone core to form a benzocycloheptenone skeleton. nih.govresearchgate.net This method provides an efficient route to seven-membered carbocyclic rings, which are prevalent in various bioactive compounds. researchgate.net Similarly, alkynes can be utilized in place of ethylene to achieve ring expansion, yielding fused seven-membered carbocycles. researchgate.net

Another strategy involves the functionalization of the C2 position adjacent to the carbonyl group. For instance, 2-hydroxy-1-indanones can be used as synthons in asymmetric domino annulation reactions to prepare fused ring heterocycles with multiple adjacent stereogenic centers. nih.gov

Table 1: Selected Functional Group Interconversions of the Indanone Core

| Reaction Type | Reagents/Catalyst | Product Type | Reference |

|---|---|---|---|

| Ring Expansion | Ethylene, [Rh(C2H4)2Cl]2 | Benzocycloheptenone | nih.gov |

| Ring Expansion | Alkynes, p-TsOH | Fused Seven-Membered Carbocycles | researchgate.net |

Reactions Involving the Carbonyl Moiety of Indanones

The carbonyl group at the C1 position is the most reactive site for nucleophilic attack and is central to many derivatization strategies. ox.ac.ukshemmassianconsulting.com Its electrophilic carbon atom readily reacts with a variety of nucleophiles. ox.ac.uk

Standard carbonyl reactions applicable to 3,5-dimethylindan-1-one include:

Reduction: The ketone can be reduced to a secondary alcohol (3,5-dimethyl-indan-1-ol) using hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Olefination: The Wittig reaction, utilizing a phosphorus ylide, converts the carbonyl group into a carbon-carbon double bond, yielding an alkene. shemmassianconsulting.com

Addition Reactions: Organometallic reagents, such as Grignard reagents (RMgX) or organolithium compounds (RLi), add to the carbonyl carbon to form tertiary alcohols. Cyanohydrin formation occurs through the addition of hydrogen cyanide, typically catalyzed by a base, to produce a hydroxylnitrile. libretexts.org

Condensation Reactions: The indanone can react with amines to form imines or with secondary amines to yield enamines. libretexts.org These reactions are often reversible and may require the removal of water to proceed to completion. libretexts.org Aldol-type reactions can also occur at the α-carbon, leading to the formation of β-hydroxy ketones, which can be dehydrated to α,β-unsaturated ketones. shemmassianconsulting.com

Table 2: Common Reactions at the Indanone Carbonyl Group

| Reaction Type | Reagent(s) | Functional Group Transformation |

|---|---|---|

| Reduction | NaBH₄ or LiAlH₄ | Ketone → Secondary Alcohol |

| Wittig Reaction | Ph₃P=CHR | Ketone → Alkene |

| Grignard Addition | RMgX, then H₃O⁺ | Ketone → Tertiary Alcohol |

| Cyanohydrin Formation | HCN, Base | Ketone → Hydroxylnitrile |

Modification and Functionalization of Aromatic Ring Substituents

The aromatic ring of 3,5-dimethylindan-1-one is subject to electrophilic aromatic substitution. The outcome of these reactions is directed by the combined electronic effects of the substituents already present: the two methyl groups and the annulated carbonyl system. libretexts.org

Directing Effects: The methyl groups are activating, ortho- and para-directing substituents. libretexts.org Conversely, the carbonyl group, as part of the five-membered ring, is a deactivating, meta-directing group relative to its point of attachment. ijcrcps.com The positions available for substitution are C4, C6, and C7. The cumulative effect of the 3,5-dimethyl groups and the deactivating acyl portion of the indanone ring will dictate the regioselectivity of incoming electrophiles. Substitution is generally expected to occur at positions ortho or para to the methyl groups, but the deactivating nature of the carbonyl system can hinder the reaction. libretexts.orgijcrcps.com

Typical Reactions: Standard electrophilic substitution reactions such as nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), and Friedel-Crafts acylation or alkylation can be performed, with the regiochemical outcome depending on the precise reaction conditions and the interplay of the substituent effects. ijcrcps.com

Side-Chain Functionalization: The methyl groups themselves can be functionalized, for instance, through radical halogenation using N-bromosuccinimide (NBS), to introduce a handle for further derivatization.

Formation of Fused and Spirocyclic Scaffolds from Indanone Precursors

The indanone core is an excellent building block for constructing more complex polycyclic architectures, including fused and spirocyclic systems. nih.govresearchgate.net

Fused Scaffolds: Annulation reactions are frequently used to build additional rings onto the indanone framework.

[5+2] Cycloaddition: Acid-catalyzed reactions between in situ-generated indenone intermediates and alkynes can yield dibenzo[a,f]azulene-12-one derivatives. nih.gov

[3+2] Cycloaddition: Donor-acceptor cyclopropanes can act as 1,3-dipole equivalents, reacting with indenones generated from enynals to form indanone-fused cyclopentanes. nih.gov

Michael Addition-Cyclization: The Michael reaction, involving the conjugate addition of a nucleophile to an α,β-unsaturated ketone, is a powerful tool. libretexts.org For example, 2-arylidene-1-indanones, which are α,β-unsaturated ketones, can react with Michael donors. Subsequent intramolecular cyclization of the resulting intermediate can lead to the formation of new fused rings. libretexts.org

Spirocyclic Scaffolds: Spirocycles, where two rings share a single atom, can be synthesized from indanone precursors.

Multicomponent Reactions: A one-pot, three-component reaction between 1-indanones, aryl aldehydes, and malononitrile (B47326) or ethyl cyanoacetate (B8463686) can produce spiro-fused carbocycles. nih.gov

Annulation of 2-Arylidene Indanones: These derivatives are key intermediates for spirocycle synthesis. They can undergo reactions with various partners to create spiro-indeno cyclopropanes or spiro[indanone-isochromane] derivatives. nih.govresearchgate.net For instance, the reaction of 2-arylidene-1-indanone with 6-amino-1,3-dimethylpyrimidine in the presence of an acid catalyst yields indeno-fused pyridopyrimidine scaffolds. nih.gov

Table 3: Examples of Fused and Spirocyclic Scaffold Synthesis from Indanones

| Reaction Type | Indanone Derivative | Reagent(s) | Resulting Scaffold | Reference |

|---|---|---|---|---|

| [5+2] Cycloaddition | o-Propargyl alcohol benzaldehydes (forms indanone in situ) | Alkynes, p-TsOH | Fused Dibenzo[a,f]azulene-12-one | nih.gov |

| [3+2] Cycloaddition | Enynals (forms indenone in situ) | Donor-acceptor cyclopropanes, Zn-catalyst | Fused Cyclopentane | nih.gov |

| Annulation | 2-Arylidene-1-indanone | 6-Amino-1,3-dimethylpyrimidine, p-TsOH | Fused Pyridopyrimidine | nih.gov |

Exploration of Nitrogen Insertion Reactions and Heterocyclic Annulation

The incorporation of nitrogen atoms into the indanone framework is a valuable strategy for creating novel heterocyclic compounds with potential biological activities. This can be achieved through either ring expansion (nitrogen insertion) or by building a new nitrogen-containing ring onto the existing scaffold (annulation).

Nitrogen Insertion: The Schmidt reaction is a classic method for inserting a nitrogen atom into a cyclic ketone. Treatment of 3,5-dimethylindan-1-one with hydrazoic acid (HN₃) under acidic conditions would be expected to yield a lactam, expanding the five-membered ring to a six-membered nitrogen-containing ring.

Heterocyclic Annulation: Annulation reactions involving nitrogen-based reagents are widely used to construct fused heterocycles.

Fused Pyrazoles: Condensation of the indanone with hydrazine (B178648) or its derivatives can lead to the formation of indeno[1,2-c]pyrazole systems.

Fused Pyridines: Acid-promoted annulation reactions of indanone derivatives with heterocyclic ketene (B1206846) aminals can be employed to synthesize complex spiro-imidazo pyridine-indene structures. nih.gov

[3+2] Annulation: These reactions are effective for creating five-membered aromatic nitrogen heterocycles. researchgate.netchim.it For example, the reaction of an activated indanone derivative with an azomethine imine can lead to dinitrogen-fused spirocyclic heterocycles via a 1,3-dipolar cycloaddition. umich.edu Similarly, reactions with nitroalkenes can serve as a pathway to various five-membered nitrogen heterocycles. researchgate.net

Advanced Applications of Indanone Scaffolds in Organic Synthesis and Materials Science

Indanones as Versatile Building Blocks in Complex Molecule Synthesis

The indanone core is a fundamental building block for constructing intricate molecular architectures, including natural products and pharmacologically active agents. researchgate.net The reactivity of the ketone and the adjacent methylene (B1212753) group, combined with the aromatic ring, allows for a multitude of chemical transformations. While specific examples detailing the use of 3,5-Dimethylindan-1-one in total synthesis are limited in published literature, the application of closely related dimethylated indanones demonstrates the potential of this substrate.

For instance, 3,3-dimethylindan-1-one has been utilized as a key intermediate. In one study, it was functionalized at the alpha-keto position via a Claisen condensation to create a ketoester, which served as a precursor for more complex heterocyclic systems. researchgate.net In other research, dimethoxy- and methoxy-substituted 3,3-dimethylindan-1-one derivatives were the starting points for the total synthesis of B-norestra-1,3,5(10)-trien-17β-ols, a class of modified steroids. rsc.org These syntheses leverage the indanone skeleton to establish the core of the target molecule, upon which further rings and functionalities are built.

The synthetic utility of the indanone scaffold is broad. It can undergo reactions such as:

Aldol Condensations: Reacting with aldehydes and ketones to extend side chains.

Michael Additions: Acting as a Michael acceptor.

Cyclizations: Forming fused- and spirocyclic systems. researchgate.net

Reductions and Oxidations: Modifying the ketone or ring structure.

The compound 3,5-Dimethylindan-1-one shares these reactive features. The methyl group at the 3-position can influence the stereochemical outcome of reactions at the adjacent C2 position, while the methyl group on the aromatic ring at the 5-position modifies its electronic properties and can direct further aromatic substitutions. Therefore, 3,5-Dimethylindan-1-one represents a valuable, albeit less explored, starting material for the synthesis of complex organic molecules. cymitquimica.com

Role of Indanone Derivatives in the Construction of Chiral Scaffolds for Catalysis

Chiral catalysts are essential for modern asymmetric synthesis, enabling the production of single-enantiomer compounds, which is particularly crucial in the pharmaceutical industry. hilarispublisher.com The rigid indane framework is a popular "privileged scaffold" for the design of chiral ligands and catalysts because it can create a well-defined stereochemical environment around a catalytic center. rsc.org

While direct applications of 3,5-Dimethylindan-1-one in published chiral catalyst systems are not prominent, the principles are well-established with other indanone derivatives. The development of chiral catalysts often involves creating molecules with stereogenic centers that can bias a chemical reaction towards a specific stereoisomer. researchgate.net Indanones can be modified to incorporate chirality, for example, through asymmetric alkylation or by using the indanone itself as a chiral auxiliary that is later removed.

The general strategies include:

Chiral-at-Metal Complexes: Incorporating the indane scaffold into ligands that coordinate with a metal center (e.g., Iridium or Rhodium), creating a chiral environment directly at the metal. nih.gov

Organocatalysis: Using chiral organic molecules derived from indanone to catalyze reactions without a metal. hilarispublisher.com

Chiral Auxiliaries: Temporarily attaching a chiral indanone-derived unit to a substrate to direct a stereoselective reaction. researchgate.netresearchgate.net

For 3,5-Dimethylindan-1-one, the methyl group at the C3 position introduces a potential stereocenter. If this center can be set with a specific configuration (R or S), the molecule itself becomes a chiral building block. This chiral center can then influence subsequent reactions, for example, by directing the approach of reagents from the less sterically hindered face. The development of trifunctional catalysts, which can mediate multiple stereoselective events in a single reaction, highlights the sophisticated control achievable with complex chiral scaffolds. nih.gov The systematic variation of ligand backbones and chiral cations is key to optimizing these catalysts for high enantioselectivity. acs.org Although underexploited, 3,5-Dimethylindan-1-one remains a viable core for the development of new chiral scaffolds.

Integration of Indanone-Based Systems in Organic Electronic Materials

Organic electronic materials are the foundation of technologies like organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). lbl.gov The performance of these devices relies heavily on the electronic properties of the organic semiconductor materials used. Indanone derivatives have emerged as important components, often functioning as electron-accepting units due to the electron-withdrawing nature of the carbonyl group. mdpi.comencyclopedia.pub

Specifically, in the field of OPVs, there has been a major effort to develop non-fullerene acceptors (NFAs). Many high-performance NFAs are built using an Acceptor-Donor-Acceptor (A-D-A) structure. In these molecules, an electron-rich core is flanked by two electron-deficient end-caps. The indane-1,3-dione moiety and its derivatives, such as 1,1-dicyanomethylene-3-indanone, are extremely common and effective acceptor end-caps. rsc.org These groups enhance electron mobility and help tune the material's absorption spectrum and energy levels (HOMO/LUMO).

While 3,5-Dimethylindan-1-one itself has not been highlighted in major studies, related structures are prevalent. For example, vanadium complexes with 2-benzylidene-1-indanone (B110557) derivatives have been investigated as organic semiconductors, showing optical band gaps suitable for optoelectronic applications. scirp.orgscirp.org Similarly, ruthenium complexes with indanone ligands have been incorporated into polymer hybrid films to explore their semiconductor behavior. bohrium.com The electronic properties of these materials, such as the optical band gap, are critical for their function.

The table below summarizes the properties of several indanone-based systems studied for electronic applications.

| Compound/System | Application | Optical Band Gap (Eg) | Citation |

| Vanadium (IV) 2-benzylidene-1-indanone complexes | Organic Semiconductor | ~2.7 eV | scirp.org |

| Ruthenium indanone complexes in PMMA films | Organic Semiconductor | 1.73–2.24 eV | bohrium.com |

| Organotin(IV) 2-benzylidene-1-indanone complexes | Organic Semiconductor | Not specified | mdpi.com |

| BF-TDCI4 (contains 1,1-dicyanomethylene-3-indanone) | Non-Fullerene Acceptor (OPV) | 1.63 eV (Optical) | rsc.org |

The introduction of two methyl groups in 3,5-Dimethylindan-1-one would modify the electronic properties of the indanone core, making it a candidate for integration into new organic semiconductors.

Development of Indanone Derivatives for Non-Linear Optical (NLO) Applications

Non-linear optical (NLO) materials are substances whose optical properties, such as refractive index, change with the intensity of incident light. mdpi.com These materials are critical for advanced photonic technologies, including frequency conversion, optical switching, and 3D microfabrication. mdpi.com Organic molecules with large NLO responses typically feature a "push-pull" system, where an electron-donating group and an electron-accepting group are connected by a π-conjugated bridge (a D-π-A structure). researchgate.net

The indanone scaffold, with its electron-withdrawing ketone, is an effective acceptor group for creating NLO chromophores. mdpi.comencyclopedia.pub Its rigid, planar structure helps to enhance the π-electron delocalization, which is a key factor for achieving a high NLO response. Research has shown that derivatives of indanone can be incorporated into molecules that exhibit significant third-order NLO properties, which are important for applications like optical limiting. researchgate.netresearchgate.net

For example, a study on 5,6-dimethoxy-1-indanone (B192829) derivatives synthesized into D-π-A chromophores investigated their third-order nonlinear refractive index (n₂) and absorption coefficient (β). researchgate.net In other work, an alkoxysilane dye containing a 2-methylidene-3-(dicyanomethylidene)-1-indanone acceptor group was synthesized and shown to have second-order NLO properties. researchgate.net The magnitude of the NLO response is often evaluated by measuring the hyperpolarizability (β for second-order, γ for third-order) of the molecule.

The following table presents NLO data for materials incorporating indanone-related structures.

| Compound/System | NLO Order | Measured Property | Key Finding | Citation |

| 5,6-dimethoxy-1-indanone derivatives | Third-order | Nonlinear refractive index (n₂), absorption (β) | Compounds are candidates for optical applications. | researchgate.net |

| Indanone-based alkoxysilane dye | Second-order | Not specified | Chromophore designed for NLO applications. | researchgate.net |

| 1-(3, 4-dimethylphenyl)-3-[4(methylsulfanyl) phenyl] prop-2-en-1-one | Third-order | Third-order susceptibility χ⁽³⁾ | Value of ~10⁻⁷ esu, promising for optical limiting. | researchgate.net |

3,5-Dimethylindan-1-one provides a robust acceptor core that could be readily incorporated into new D-π-A systems for NLO applications. The electronic influence of its methyl groups could be used to further optimize the NLO response of the resulting chromophores.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.